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Introduction

Lactitol, a disaccharide sugar alcohol, has emerged as a significant molecule in the
pharmaceutical and food industries.[1] Initially recognized for its properties as a sugar
substitute, its therapeutic potential as an osmotic laxative and a prebiotic agent has garnered
substantial scientific interest. This technical guide provides a comprehensive overview of
Lactitol, detailing its chemical and physical properties, molecular structure, mechanisms of
action, and therapeutic applications, with a focus on quantitative data and experimental
methodologies.

Core Data
Chemical and Molecular Identity

Lactitol, systematically named 4-O-a-D-Galactopyranosyl-D-glucitol, is derived from the
hydrogenation of lactose.[1] This structural modification of reducing the glucose moiety to a
sugar alcohol, sorbitol, is fundamental to its physiological effects.[2] It exists in anhydrous,
monohydrate, and dihydrate crystalline forms.[1][3]

Table 1: Chemical Identifiers of Lactitol and its Hydrates
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Molecular Weight (

Form CAS Number Molecular Formula

g/mol)
Anhydrous 585-86-4 C12H24011 344.31
Monohydrate 81025-04-9 C12H26012 362.33
Dihydrate 81025-03-8 C12H28013 380.34
Trihydrate - C12H30014 398.36

Molecular Structure:

Lactitol consists of a galactose unit linked to a sorbitol (glucitol) unit via an a-glycosidic bond.
The galactopyranosyl ring typically adopts a chair conformation.

e SMILES:OC[C@H]10--INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--CO)--
INVALID-LINK----INVALID-LINK--[C@H]10

e InChl:INChI=1S/C12H24011/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-
15)22-12/h4-21H,1-3H2/t4- 5+,6+,7+,8-,9-,10+,11+,12-/m0/s1

Physicochemical Properties

Lactitol is a white, odorless, crystalline powder with a sweet taste, approximately 30-40% of
the sweetness of sucrose. It is highly soluble in water and exhibits good stability under humid
conditions and at high temperatures, not participating in the Maillard reaction.

Table 2: Physicochemical Properties of Lactitol
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Property Value

Melting Point (Anhydrous) 146 °C

Melting Point (Monohydrate) 94-97 °C

Melting Point (Dihydrate) 70-80 °C

Solubility in Water Very soluble; 57.2 g/100 g at 20 °C
Solubility in Ethanol Slightly soluble

Specific Rotation [a]D2° +13° to +15° (10% w/v aqueous solution)
pKa 12.84 + 0.70 (Predicted)

LogP -3.11

Mechanisms of Action

Lactitol exerts its primary therapeutic effects through two distinct but related mechanisms in
the gastrointestinal tract.

Osmotic Laxative Effect

Lactitol is poorly absorbed in the small intestine. Upon reaching the colon, it creates a
hyperosmotic environment, drawing water into the intestinal lumen. This increase in water
content softens the stool and increases its volume, thereby stimulating peristalsis and
facilitating bowel movements.
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& Volume
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Caption: Osmotic laxative mechanism of Lactitol.

Prebiotic Activity
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In the colon, Lactitol is fermented by the gut microbiota. This fermentation process selectively
stimulates the growth and activity of beneficial bacteria, particularly Bifidobacterium and
Lactobacillus species. The metabolic end-products of this fermentation are short-chain fatty
acids (SCFAs), such as acetate, propionate, and butyrate. These SCFAs lower the colonic pH,
creating an environment that is less favorable for pathogenic bacteria.
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Caption: Prebiotic activity of Lactitol in the colon.

Therapeutic Applications and Clinical Efficacy

Lactitol is primarily indicated for the treatment of constipation and hepatic encephalopathy.

Constipation

Numerous clinical trials have demonstrated the efficacy of Lactitol in improving stool frequency
and consistency in patients with chronic constipation. A systematic review and meta-analysis of
eleven studies involving 663 patients showed that Lactitol supplementation significantly
increased weekly stool frequency.

Table 3. Comparative Efficacy of Lactitol vs. Lactulose for Chronic Constipation
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Outcome Lactitol Lactulose p-value Reference
Patient
73.2% 26.8% -

Acceptance
Adverse Events 31.20% 62.10% 0.0019
Physician-

_ 61.91% 47.83% -
Judged Efficacy
Bowel
Evacuations/wee  9.30 + 1.09 7.20 £ 0.68 >0.05
k

Hepatic Encephalopathy

The mechanism of Lactitol in hepatic encephalopathy is linked to its prebiotic activity. The
reduction in colonic pH promotes the conversion of ammonia (NH3s) to the less absorbable
ammonium ion (NHas"), thereby reducing blood ammonia levels. Clinical studies have shown
Lactitol to be at least as effective as lactulose in treating chronic hepatic encephalopathy, with
some studies suggesting better tolerability. A meta-analysis of five studies indicated no
statistical difference in the therapeutic effects of lactitol and lactulose, but a lower frequency of
flatulence with lactitol.

Prebiotic Effects: Quantitative Data

The prebiotic effect of Lactitol has been quantified in several human studies, demonstrating its
ability to modulate the gut microbiota composition and increase SCFA production.

Table 4: Effect of Lactitol on Gut Microbiota and Short-Chain Fatty Acids
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Parameter

Change with
Lactitol

Study Population Reference

Bifidobacterium count

Significant increase

Healthy adults

Bifidobacterium DNA

copies

Increased from 2.74 x
10° to 1.39 x 101°
copies/uL (p=0.01)

Constipated patients

Lactobacillus count

Significant increase

Patients with chronic

viral hepatitis

Significant decrease

Fecal pH Healthy adults
(p=0.02)

Propionic acid Significant increase

) Healthy adults
concentration (p=0.001)
Butyric acid Significant increase

] Healthy adults
concentration (p=0.001)
Total SCFA Loperamide-induced

concentration

Significant increase

constipated rats

Experimental Protocols
Determination of Lactitol in Food Samples by HPLC

This protocol outlines a general method for the quantitative analysis of Lactitol in food matrices

using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Objective: To quantify the concentration of Lactitol in a food sample.

Materials:

o HPLC system with a refractive index detector

o Carbohydrate analysis column (e.g., amino-functionalized)

o Acetonitrile (HPLC grade)
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Ultrapure water

Lactitol standard

Arabinose (internal standard)

Volumetric flasks, pipettes, syringes, and 0.45 um filters
Procedure:
e Standard Preparation:

o Accurately weigh a known amount of Lactitol standard and dissolve it in a known volume
of ultrapure water to prepare a stock solution.

o Prepare a series of calibration standards by diluting the stock solution to different
concentrations.

o Prepare an internal standard solution of arabinose in ultrapure water.

e Sample Preparation:

[e]

Homogenize the food sample.

o

Accurately weigh a portion of the homogenized sample and dissolve it in a known volume
of the arabinose internal standard solution.

o

Dilute the sample solution as necessary.

[¢]

Filter the final solution through a 0.45 um filter before injection.

o Chromatographic Conditions:

[e]

Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

Flow Rate: 0.5 mL/min

o

[¢]

Column Temperature: 90 °C
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o Injection Volume: 20 pL

o Detector: Refractive Index (RI)

e Analysis:

o

Inject the calibration standards, followed by the sample solutions.

[¢]

Identify the Lactitol and arabinose peaks based on their retention times.

o

Construct a calibration curve by plotting the ratio of the peak area of Lactitol to the peak
area of the internal standard against the concentration of the Lactitol standards.

Calculate the concentration of Lactitol in the sample using the calibration curve.

[¢]
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Caption: Experimental workflow for HPLC analysis of Lactitol.
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In Vitro Fermentation of Lactitol by Human Fecal
Microbiota

This protocol describes a general method for assessing the prebiotic potential of Lactitol
through in vitro fermentation using a human fecal inoculum.

Objective: To evaluate the effect of Lactitol on the composition and metabolic activity of the gut
microbiota.

Materials:

Anaerobic chamber or workstation

e pH-controlled batch culture fermenters

e Fresh human fecal samples from healthy donors

o Basal fermentation medium (containing peptone water, yeast extract, salts, etc.)
 Lactitol

» Materials for bacterial enumeration (e.g., culture media for selective plating, reagents for
FISH or gPCR)

o Materials for SCFA analysis (e.g., gas chromatograph)
Procedure:
o Fecal Inoculum Preparation:

o Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least
3 months.

o Inside an anaerobic chamber, homogenize the fecal sample in a buffer solution (e.g.,
phosphate-buffered saline) to create a fecal slurry.

e Fermentation:
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[e]

Prepare the basal fermentation medium and dispense it into the fermenter vessels.

o

Add Lactitol to the test vessels at the desired concentration. A control vessel with no
added carbohydrate should also be included.

o

Inoculate each vessel with the fecal slurry.

[¢]

Maintain the fermentation under anaerobic conditions at 37 °C with controlled pH (e.g.,
6.8).

e Sampling:
o Collect samples from each fermenter at different time points (e.g., 0, 6, 12, 24 hours).
e Analysis:

o Microbiota Composition: Enumerate specific bacterial populations (e.g., Bifidobacterium,
Lactobacillus, Clostridium) using techniques like selective plating, Fluorescence In Situ
Hybridization (FISH), or quantitative PCR (QPCR).

o Metabolic Activity: Measure the concentrations of SCFAs (acetate, propionate, butyrate) in
the fermentation samples using gas chromatography (GC). Measure the pH of the
fermentation medium.

Conclusion

Lactitol is a well-characterized molecule with established efficacy as an osmotic laxative and a
promising prebiotic. Its favorable physicochemical properties, coupled with a strong safety
profile and patient preference over other osmotic laxatives in some instances, make it a
valuable tool in both clinical practice and food product development. Further research,
particularly utilizing advanced molecular techniques, will continue to elucidate the full spectrum
of its effects on the gut microbiome and host health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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